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Abstract
Dimethylolurea (DMU), a chemical compound widely utilized in the textile and cosmetic

industries, is classified as a formaldehyde-releasing agent.[1] Its potential for genotoxicity and

carcinogenicity is intrinsically linked to the biological activity of formaldehyde, a known human

carcinogen.[2] This technical guide provides a comprehensive review of the available scientific

data on the genotoxic and carcinogenic properties of dimethylolurea. It summarizes key in

vitro genotoxicity studies, details the experimental methodologies employed, and discusses the

carcinogenic potential in the context of formaldehyde release. This document aims to serve as

a critical resource for professionals involved in the safety and risk assessment of chemicals.

Introduction
Dimethylolurea (CAS No. 140-95-4), also known as 1,3-bis(hydroxymethyl)urea, is an organic

compound used in the production of urea-formaldehyde resins, as a textile finish to impart

wrinkle resistance, and as a preservative in various products.[1][2] Its primary function in many

applications stems from its ability to act as a cross-linking agent. However, the chemical

equilibrium of dimethylolurea in aqueous environments can lead to the release of free

formaldehyde.[3] Formaldehyde is classified as a Group 1 carcinogen (carcinogenic to

humans) by the International Agency for Research on Cancer (IARC), primarily based on

evidence of nasopharyngeal cancer and leukemia.[2] Consequently, the safety profile of
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dimethylolurea is critically dependent on the extent of formaldehyde release and the

associated toxicological effects.

Mechanism of Action: Formaldehyde Release
The genotoxic and carcinogenic effects of dimethylolurea are not attributed to the parent

molecule itself but rather to its decomposition product, formaldehyde.[3] In aqueous conditions,

dimethylolurea exists in equilibrium with urea and formaldehyde. This release of formaldehyde

is the primary mechanism driving its biological activity, including interactions with cellular

macromolecules like DNA. Formaldehyde is a highly reactive electrophile that can readily react

with amino groups in proteins and nucleic acids, leading to the formation of DNA adducts,

DNA-protein cross-links (DPCs), and DNA interstrand cross-links (ICLs).[4] This DNA damage,

if not properly repaired by cellular mechanisms, can lead to mutations, chromosomal

aberrations, and ultimately, the initiation of carcinogenesis.

Dimethylolurea
in Aqueous Environment Formaldehyde ReleaseEquilibrium Reaction DNA Damage

(Adducts, DNA-Protein Cross-links)
Covalent Binding Genotoxicity

(Mutations, Chromosomal Aberrations)
Leads to Potential CarcinogenicityContributes to
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Caption: Mechanism of Dimethylolurea-Induced Genotoxicity.

Genotoxicity Profile
Dimethylolurea has been evaluated in several short-term in vitro genotoxicity assays. The

results consistently indicate a genotoxic potential, which is attributed to the release of

formaldehyde.

Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by

measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella

typhimurium. Dimethylolurea has demonstrated clear mutagenic activity in this assay.[3]

Table 1: Summary of Ames Test Results for Dimethylolurea
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Test System
Metabolic
Activation (S9)

Concentration
Range

Outcome Reference

S. typhimurium

TA98
With and Without

0.21 - 8.33

µmol/plate

Positive

(Concentration-

dependent

increase in

revertants)

[3]

S. typhimurium

TA100
With and Without

0.21 - 8.33

µmol/plate

Positive

(Concentration-

dependent

increase in

revertants)

[3]

S. typhimurium

TA102
With and Without

0.21 - 8.33

µmol/plate

Positive

(Concentration-

dependent

increase in

revertants)

[3]

E. coli / S.

typhimurium
With and Without Not Specified Positive

In Vitro Micronucleus Test
The in vitro micronucleus test detects damage to chromosomes or the mitotic apparatus.

Micronuclei are small, extranuclear bodies containing chromosome fragments or whole

chromosomes that were not incorporated into the daughter nuclei during cell division.

Dimethylolurea has been shown to induce micronuclei in mammalian cells.[3]

Table 2: Summary of In Vitro Micronucleus Test Results for Dimethylolurea
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Test System
Metabolic
Activation (S9)

Concentration
Range

Outcome Reference

V79 Chinese

Hamster Cells
Without 3.3 - 333 µmol/L

Positive (Weaker

effect compared

to DZU*)

[3]

V79 Chinese

Hamster Cells
With 3.3 - 333 µmol/L Negative [3]

*DZU: Diazolidinyl urea, another formaldehyde-releasing preservative.[3]

The positive result exclusively in the absence of metabolic activation suggests that

dimethylolurea itself, or its direct breakdown product (formaldehyde), is the genotoxic agent,

and that the S9 enzymatic mix may detoxify the compound or formaldehyde.[3]

Other Genotoxicity-Related Assays
Tubulin Assembly Assay: To investigate aneugenic potential (the ability to cause

chromosome loss), dimethylolurea was tested in an in vitro tubulin assembly assay. At

concentrations up to 10 mmol/L, it did not inhibit the formation of microtubules, suggesting a

low potential for aneugenicity. This contrasts with formaldehyde, which completely inhibited

tubulin assembly at 6 mmol/L.[3]

Local Lymph Node Assay (LLNA): This assay assesses skin sensitization potential. A safety

data sheet reports a negative result for dimethylolurea in an LLNA conducted in mice,

indicating low skin sensitization potential under the test conditions.
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In Vitro Genotoxicity Assessment

Bacterial Reverse Mutation Assay
(Ames Test)

S. typhimurium TA98, TA100, TA102

Result: POSITIVE
(Mutagenic)

Mammalian Cell Micronucleus Test
(V79 Cells)

Result: POSITIVE (-S9)
(Clastogenic/Aneugenic)

Tubulin Assembly Assay

Result: NEGATIVE
(Low Aneugenic Potential)
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Caption: Experimental Workflow for In Vitro Genotoxicity Testing.

Carcinogenic Potential
There are no long-term carcinogenicity bioassays specifically on dimethylolurea found in the

reviewed literature. The assessment of its carcinogenic potential is therefore based on two

main lines of evidence:

Its classification as a formaldehyde-releasing agent.

The well-documented carcinogenicity of formaldehyde.

Formaldehyde is a known animal carcinogen and is classified by IARC as carcinogenic to

humans (Group 1).[2] The primary mechanism is believed to be a combination of genotoxicity

and cytotoxicity-induced cell proliferation, particularly at the site of contact (e.g., the nasal

passages in inhalation studies).[2] Given that dimethylolurea acts as a source of

formaldehyde, it is considered to pose a carcinogenic risk.[2][5] This has led to regulatory

actions; for instance, Washington State has proposed a ban on dimethylolurea and other

formaldehyde-releasers in cosmetic products, citing the carcinogenicity of formaldehyde.[6]

The risk is dependent on the concentration of dimethylolurea, the conditions of use (which

influence the rate of formaldehyde release), and the route of exposure. For drug development
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professionals, the presence of a formaldehyde-releaser as an excipient or impurity would

require rigorous safety evaluation and justification.

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies.

Below are the protocols for the key genotoxicity assays cited, based on the available

information and standard guidelines (e.g., OECD).

Protocol: Bacterial Reverse Mutation Assay (Ames Test)
Objective: To assess the potential of the test substance to induce gene mutations (point

mutations) in bacteria.

Test Principle: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA102) that

are auxotrophic for histidine are used. The bacteria are exposed to the test substance and

plated on a minimal medium lacking histidine. Only bacteria that have undergone a reverse

mutation to a prototrophic state can synthesize histidine and form colonies.

Methodology (Pre-incubation Assay):

Strains:S. typhimurium strains TA98, TA100, and TA102 were used.[3]

Metabolic Activation: The assay was conducted both in the presence and absence of an

exogenous metabolic activation system (rat liver S9 mix).[3]

Exposure: The test substance (Dimethylolurea, 0.21-8.33 µmol/plate) was pre-incubated

with the tester strains (approximately 1-2 x 10⁸ cells) in a liquid medium at 37°C for a

defined period (e.g., 20-30 minutes) before plating.

Plating: After pre-incubation, molten top agar was added, and the mixture was poured onto

the surface of minimal glucose agar plates.

Incubation: Plates were incubated at 37°C for 48-72 hours.

Scoring: The number of revertant colonies per plate was counted. A positive result is

defined as a concentration-related increase in the number of revertants to a level at least

twice that of the solvent control.
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Protocol: In Vitro Micronucleus Test
Objective: To detect clastogenic (chromosome breaking) and aneugenic (chromosome

loss/gain) activity of a test substance in cultured mammalian cells.

Test Principle: Cells are exposed to the test substance. After exposure, the cells are treated

with a cytokinesis-blocking agent (e.g., cytochalasin B) to allow for the identification of cells

that have completed one nuclear division. The frequency of micronuclei in these binucleated

cells is then determined.

Methodology:

Cell Line: V79 Chinese hamster cells were used.[3]

Metabolic Activation: The assay was conducted both in the presence and absence of a rat

liver S9 mix.[3]

Exposure: Cells were exposed to various concentrations of dimethylolurea (3.3-333

µmol/L) for a short period (e.g., 3-6 hours).

Cytokinesis Block: Following exposure, the treatment medium was removed, and fresh

medium containing cytochalasin B was added to accumulate binucleated cells.

Harvest and Staining: Cells were harvested, subjected to hypotonic treatment, fixed, and

dropped onto microscope slides. The cytoplasm was stained (e.g., with Giemsa) to

visualize binucleated cells, and the nuclei were stained with a DNA-specific stain (e.g.,

DAPI or Acridine Orange) to visualize micronuclei.

Scoring: At least 1000-2000 binucleated cells per concentration were scored for the

presence of micronuclei. Cytotoxicity was also assessed, often by calculating the

Cytokinesis-Block Proliferation Index (CBPI). A significant, dose-dependent increase in the

frequency of micronucleated cells indicates a positive result.

Summary and Conclusion
The weight of evidence from in vitro studies indicates that dimethylolurea is genotoxic.
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Mutagenicity: It is mutagenic in the Ames test, inducing point mutations in multiple bacterial

strains, both with and without metabolic activation.[3]

Clastogenicity/Aneugenicity: It induces the formation of micronuclei in mammalian cells in

vitro, primarily in the absence of metabolic activation, indicating its potential to cause

chromosomal damage.[3]

Carcinogenicity: While no direct carcinogenicity studies on dimethylolurea are available, its

potential to cause cancer is inferred from its role as a formaldehyde-releasing agent.[2][5]

Formaldehyde is a confirmed human carcinogen, and its release from dimethylolurea is the

primary toxicological concern.

For professionals in research and drug development, these findings underscore the need for

caution when dimethylolurea is present in formulations or as a manufacturing intermediate. Its

use, particularly in products with significant human exposure, necessitates a thorough risk

assessment that considers the rate of formaldehyde release under relevant conditions and the

potential for local and systemic toxicity. Regulatory scrutiny of formaldehyde-releasing agents is

increasing, and alternative, non-formaldehyde-releasing preservatives and cross-linkers should

be considered to mitigate potential health risks.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dimethylolurea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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